2-(4-Tetrahydropyranyl)phenol
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Overview
Description
2-(4-Tetrahydropyranyl)phenol is an organic compound that features a phenol group attached to a tetrahydropyranyl ring. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and phenols. The tetrahydropyranyl group provides stability to the protected functional groups under various reaction conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tetrahydropyranyl)phenol typically involves the reaction of phenol with 3,4-dihydropyran in the presence of an acid catalyst. Common catalysts include p-toluenesulfonic acid, trifluoroacetic acid, and bismuth triflate. The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature. The tetrahydropyranylation process is efficient and yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as zeolite H-beta and silica-supported perchloric acid are often employed due to their reusability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tetrahydropyranyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
2-(4-Tetrahydropyranyl)phenol is widely used in scientific research due to its versatility:
Chemistry: As a protecting group for alcohols and phenols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Tetrahydropyranyl)phenol involves the formation of a stable tetrahydropyranyl ether linkage. This linkage protects the phenol or alcohol group from unwanted reactions during synthetic processes. The tetrahydropyranyl group can be easily removed under mild acidic conditions, regenerating the free phenol or alcohol .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Similar in structure but with a methoxy group instead of a tetrahydropyranyl group.
2-Ethoxyphenol: Contains an ethoxy group instead of a tetrahydropyranyl group.
2-(4-Methoxytetrahydropyranyl)phenol: Similar but with a methoxy group on the tetrahydropyranyl ring.
Uniqueness
2-(4-Tetrahydropyranyl)phenol is unique due to its ability to provide stability to phenol and alcohol groups under a wide range of reaction conditions. This stability is not as easily achieved with other protecting groups, making it a valuable tool in complex synthetic processes .
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(oxan-4-yl)phenol |
InChI |
InChI=1S/C11H14O2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,12H,5-8H2 |
InChI Key |
PBDVIINSMJRMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2O |
Origin of Product |
United States |
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